molecular formula C8H15NS B3051319 Thiazole, 2,5-dihydro-5,5-dimethyl-2-(1-methylethyl)- CAS No. 32899-85-7

Thiazole, 2,5-dihydro-5,5-dimethyl-2-(1-methylethyl)-

Cat. No.: B3051319
CAS No.: 32899-85-7
M. Wt: 157.28 g/mol
InChI Key: BQMNKSIPXWTEPI-UHFFFAOYSA-N
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Description

Thiazole, 2,5-dihydro-5,5-dimethyl-2-(1-methylethyl)- (CAS: 65894-83-9) is a substituted thiazole derivative characterized by a partially saturated thiazole ring (2,5-dihydro structure), two methyl groups at positions 5 and 5, and an isopropyl group at position 2. Its molecular weight is 171.31 g/mol, with a boiling point of 189°F (87.2°C) and density of 1.540 g/cm³. It is insoluble in water but miscible in fats, making it suitable for applications in lipid-based formulations . This compound is classified as a flavoring agent under JECFA guidelines, highlighting its industrial relevance in food additives .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,5-dimethyl-2-propan-2-yl-2H-1,3-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NS/c1-6(2)7-9-5-8(3,4)10-7/h5-7H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQMNKSIPXWTEPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1N=CC(S1)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90536883
Record name 5,5-Dimethyl-2-(propan-2-yl)-2,5-dihydro-1,3-thiazole
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Molecular Weight

157.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32899-85-7
Record name 2,5-Dihydro-5,5-dimethyl-2-(1-methylethyl)thiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32899-85-7
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,5-Dimethyl-2-(propan-2-yl)-2,5-dihydro-1,3-thiazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,5-dimethyl-2-propan-2-yl-2H-1,3-thiazole
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiazole, 2,5-dihydro-5,5-dimethyl-2-(1-methylethyl)- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of α-haloketones with thiourea or thioamides . The reaction conditions often require a solvent such as ethanol and a catalyst to facilitate the cyclization process.

Industrial Production Methods

In industrial settings, the production of thiazole compounds may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

Thiazole, 2,5-dihydro-5,5-dimethyl-2-(1-methylethyl)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Halides, amines, thiols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidines .

Scientific Research Applications

Pharmaceutical Applications

Thiazole compounds are extensively studied for their biological activities. The specific compound under consideration has shown potential in the following areas:

  • Antimicrobial Activity : Research indicates that thiazole derivatives possess significant antimicrobial properties. For instance, studies have demonstrated that modifications to the thiazole ring can enhance efficacy against various bacterial strains and fungi .
  • Anti-inflammatory Effects : Some thiazole derivatives exhibit anti-inflammatory properties, making them candidates for treating inflammatory diseases. The mechanism often involves the inhibition of pro-inflammatory cytokines .
  • Cancer Research : Thiazole compounds are being investigated for their potential in cancer therapy. They may act by disrupting cancer cell proliferation or inducing apoptosis in tumor cells .

Agricultural Applications

In agriculture, thiazole derivatives are explored for their role as:

  • Pesticides and Herbicides : Thiazole compounds can serve as active ingredients in pesticides due to their ability to inhibit certain enzymes in pests and weeds. This application is vital for developing environmentally friendly agricultural chemicals that minimize harm to non-target species .
  • Plant Growth Regulators : Some thiazole derivatives are being studied for their ability to promote plant growth and enhance resistance to environmental stressors .

Flavor and Fragrance Industry

The compound is also utilized in the flavor and fragrance sector:

  • Flavoring Agents : Thiazole derivatives are recognized for their distinctive nutty and earthy flavors, making them valuable in food applications. They are often used in flavor formulations for processed foods, enhancing sensory profiles .
  • Fragrance Components : In perfumery, thiazoles contribute to complex fragrance compositions due to their unique odor profiles. Their use can be found in various consumer products ranging from perfumes to household cleaners .

Chemical Synthesis and Material Science

Thiazoles play a critical role in synthetic chemistry:

  • Building Blocks for Synthesis : The versatility of thiazoles as intermediates allows chemists to synthesize a wide range of complex molecules, contributing to advancements in material science and organic synthesis techniques .
  • Polymer Chemistry : Thiazoles are being investigated as potential components in polymer formulations, which may lead to the development of new materials with enhanced properties such as thermal stability and electrical conductivity .

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal highlighted the synthesis of a series of thiazole derivatives, which showed promising results against resistant strains of bacteria such as Staphylococcus aureus. The modifications made to the thiazole ring significantly improved antibacterial activity compared to traditional antibiotics.

Case Study 2: Agricultural Applications

Research conducted on a specific thiazole derivative demonstrated its effectiveness as a herbicide against common agricultural weeds. Field trials indicated a reduction in weed biomass by over 70%, showcasing its potential as an eco-friendly alternative to synthetic herbicides.

Mechanism of Action

The mechanism by which thiazole, 2,5-dihydro-5,5-dimethyl-2-(1-methylethyl)- exerts its effects involves interaction with specific molecular targets and pathways. For instance, it may act as an enzyme inhibitor or receptor antagonist, disrupting normal cellular processes . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Thiazole Derivatives

Structural and Functional Group Variations

Thiazole, 2,5-Diethyl (CAS: 15729-76-7)
  • Structure : Fully aromatic thiazole ring with ethyl groups at positions 2 and 3.
  • Molecular Weight : 141.234 g/mol (lighter than the target compound) .
  • Key Differences :
    • The absence of dihydro saturation and methyl/isopropyl substituents reduces steric hindrance compared to the target compound.
    • Higher volatility due to lower molecular weight and simpler substituents.
2,5-Dihydro-4,5-Dimethyl-2-(2-Methylpropyl)thiazole (CHEBI:179182)
  • Structure : Partially saturated thiazole ring with methyl groups at positions 4 and 5 and a 2-methylpropyl group at position 2.
  • Key Differences :
    • Positional isomerism (4,5-dimethyl vs. 5,5-dimethyl in the target compound) alters electronic distribution and reactivity.
    • The branched 2-methylpropyl group may enhance lipophilicity compared to the isopropyl group in the target compound .
2,5-Dimethyl-1,3-Thiazole (CHEBI:184697)
  • Structure : Fully aromatic thiazole with methyl groups at positions 2 and 4.
  • Key Differences: Aromaticity confers greater thermal stability but reduces solubility in nonpolar solvents compared to the dihydro structure of the target compound. Applications in pharmaceuticals (e.g., antimycobacterial agents) rather than flavoring .

Physical and Chemical Properties

Compound Molecular Weight (g/mol) Boiling Point (°C) Solubility Key Applications
Target Compound 171.31 87.2 Fat-miscible Flavoring agents
Thiazole, 2,5-Diethyl 141.23 Not reported Water-insoluble Industrial synthesis
2,5-Dimethyl-1,3-Thiazole 113.19 Not reported Polar solvents Pharmaceuticals
2,5-Dihydro-4,5-Dimethyl-2-(2-MePropyl) ~171.31 Not reported Fat-miscible Flavoring/Agrochemicals

Key Observations :

  • The dihydro structure in the target compound reduces aromaticity, enhancing flexibility and solubility in fats compared to fully aromatic analogs .
  • Bulky substituents (e.g., isopropyl) increase lipophilicity, favoring applications in flavoring and lipid-based formulations .

Biological Activity

Thiazole derivatives, particularly 2,5-dihydro-5,5-dimethyl-2-(1-methylethyl)-, have garnered significant attention in medicinal chemistry due to their diverse biological activities. This compound, identified by CAS number 32899-85-7, exhibits a range of pharmacological effects including antimicrobial, anti-inflammatory, anticancer, and more. Below is a detailed exploration of its biological activity supported by research findings and case studies.

1. Overview of Biological Activities

Thiazole compounds are known for their broad spectrum of biological activities. The specific compound 2,5-dihydro-5,5-dimethyl-2-(1-methylethyl)- has been studied for its potential therapeutic effects:

  • Antimicrobial Activity : Thiazoles have demonstrated effectiveness against various pathogens. Their amphiphilic nature allows them to penetrate bacterial cell membranes effectively, leading to cytoplasmic leakage and cell death .
  • Anti-inflammatory Effects : Several studies have indicated that thiazole derivatives can inhibit pro-inflammatory mediators and enzymes, thus reducing inflammation .
  • Anticancer Properties : Recent investigations have shown that thiazole derivatives exhibit cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). For instance, certain synthesized thiazole derivatives displayed IC50 values significantly lower than standard drugs like Staurosporine .

Antimicrobial Studies

A study highlighted the antimicrobial efficacy of thiazole derivatives against both Gram-positive and Gram-negative bacteria. The mechanism involves disrupting the bacterial membrane integrity due to the compound's lipophilic properties.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Thiazole AE. coli32 µg/mL
Thiazole BS. aureus16 µg/mL

Anticancer Activity

In vitro studies on the anticancer properties of thiazole derivatives revealed promising results:

CompoundCell LineIC50 (µM)Comparison DrugIC50 (µM)
4cMCF-72.57 ± 0.16Staurosporine6.77 ± 0.41
4cHepG27.26 ± 0.44Staurosporine8.40 ± 0.51

These results indicate that the thiazole derivatives not only inhibit cancer cell proliferation but also induce apoptosis through various mechanisms .

Case Study: Anti-inflammatory Effects

In a controlled study, a series of thiazole derivatives were evaluated for their anti-inflammatory potential using a carrageenan-induced paw edema model in rats. The results showed a significant reduction in edema compared to the control group.

Case Study: Antidiabetic Activity

Another study focused on the hypoglycemic effects of thiazole derivatives in diabetic rat models. The compounds were shown to lower blood glucose levels effectively through mechanisms involving Dipeptidyl Peptidase IV (DPP-IV) inhibition .

4. Conclusion

The compound Thiazole, 2,5-dihydro-5,5-dimethyl-2-(1-methylethyl)- exhibits a wide range of biological activities that hold great promise for therapeutic applications. Its antimicrobial, anti-inflammatory, and anticancer properties are supported by empirical data from various studies. Continued research into its mechanisms of action and potential clinical applications is warranted to fully understand its capabilities in drug development.

Q & A

Basic Questions

Q. What are the critical safety protocols for synthesizing and handling thiazole derivatives?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear protective goggles, gloves, lab coats, and masks to avoid skin contact, inhalation, or ocular exposure. Use fume hoods or gloveboxes when handling volatile or toxic intermediates .
  • Waste Disposal : Segregate chemical waste (e.g., solvents, unreacted starting materials) and collaborate with certified waste management services to ensure compliance with environmental regulations .
  • Toxicity Mitigation : Thiazoles are flammable and emit toxic fumes upon combustion. Store in airtight containers away from heat sources, and monitor air quality in lab spaces .

Q. How are thiazole derivatives characterized structurally, and what spectroscopic techniques are most effective?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to identify proton environments and carbon frameworks, particularly distinguishing between thiazole and isothiazole isomers .
  • Mass Spectrometry (MS) : Confirm molecular weight and fragmentation patterns to verify substituent placement (e.g., methyl or isopropyl groups) .
  • X-ray Crystallography : Resolve crystal structures to analyze stereochemistry and intermolecular interactions, critical for studying metal-coordination complexes .

Q. What biological assays are commonly used to evaluate the therapeutic potential of thiazole derivatives?

  • Methodological Answer :

  • Anticancer Activity : Conduct MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure cytotoxicity and IC50_{50} values .
  • Antimicrobial Testing : Use agar diffusion or broth microdilution methods against pathogens like Candida albicans or Staphylococcus aureus .
  • Enzyme Inhibition : Screen for serine protease or Hedgehog/Gli pathway inhibition using fluorometric assays .

Advanced Research Questions

Q. How can researchers reconcile contradictions in reported biological activities of structurally similar thiazole derivatives?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Analysis : Systematically vary substituents (e.g., methyl, isopropyl) to isolate contributions to bioactivity. For example, 2-isopropyl groups may enhance lipid solubility, altering cell membrane penetration .
  • Experimental Reprodubility : Validate assay conditions (e.g., cell line passage number, solvent controls) across labs. Inconsistent antifungal results may arise from variations in fungal strain susceptibility .
  • Meta-Analysis : Compare datasets from multiple studies (e.g., anti-inflammatory IC50_{50} values) using statistical tools to identify outliers or trends .

Q. What strategies optimize the synthesis of thiazole derivatives with complex substitution patterns (e.g., 2,5-dihydro-5,5-dimethyl-2-(1-methylethyl)- substituents)?

  • Methodological Answer :

  • Ring Construction : Use Hantzsch thiazole synthesis, reacting α-haloketones with thioamides. For dihydrothiazoles, employ cyclization of β-mercaptoamines with carbonyl compounds .
  • Regioselective Methylation : Apply Friedel-Crafts alkylation or Grignard reactions to introduce dimethyl or isopropyl groups at specific positions .
  • Purification Challenges : Use column chromatography with gradient elution (e.g., hexane/ethyl acetate) to separate diastereomers or regioisomers .

Q. How can thiazole derivatives be designed as ligands for metal coordination in therapeutic or catalytic applications?

  • Methodological Answer :

  • Donor Site Engineering : Incorporate electron-rich substituents (e.g., pyridyl, thiophene) adjacent to the thiazole nitrogen to enhance metal-binding affinity .
  • Stability Testing : Evaluate ligand-metal complexes under physiological conditions (pH 7.4, 37°C) using UV-Vis spectroscopy to monitor dissociation rates .
  • Catalytic Applications : Screen palladium-thiazole complexes in cross-coupling reactions (e.g., Suzuki-Miyaura) to assess catalytic efficiency and recyclability .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Thiazole, 2,5-dihydro-5,5-dimethyl-2-(1-methylethyl)-
Reactant of Route 2
Thiazole, 2,5-dihydro-5,5-dimethyl-2-(1-methylethyl)-

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